Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate
Description
Triazolealanine (2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid)
Methyl 2-amino-3-(1H-indol-3-yl)propanoate (Tryptophan Methyl Ester)
- Molecular Formula : C₁₂H₁₄N₂O₂ .
- Structural Difference : Replaces triazole with an indole ring, enhancing aromatic stacking but reducing dipole interactions .
Table 3: Comparative Analysis of Triazole-Alanine Analogues
The hydroxymethyl group in the target compound uniquely enhances solubility in polar solvents (e.g., water, DMSO) compared to non-polar analogues like tryptophan methyl ester . Additionally, the 1,2,3-triazole’s higher dipole moment improves interactions with charged protein residues, making it superior to 1,2,4-triazoles in mimicking trans-amide bonds .
Properties
Molecular Formula |
C7H12N4O3 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-(hydroxymethyl)triazol-1-yl]propanoate |
InChI |
InChI=1S/C7H12N4O3/c1-14-7(13)6(8)3-11-2-5(4-12)9-10-11/h2,6,12H,3-4,8H2,1H3 |
InChI Key |
SGBOTRXLCAVEDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=C(N=N1)CO)N |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach for Triazole Ring Formation
The most prevalent method for synthesizing the 1,2,3-triazole moiety involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient reaction. In the context of this compound:
- Starting Materials: An azide precursor bearing the amino-propanoate backbone and an alkyne-functionalized hydroxymethyl group.
- Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with copper(I) catalysts (e.g., copper sulfate with sodium ascorbate) to facilitate cycloaddition.
- Process: The azide reacts with the terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole ring.
Research Findings:
A patent (WO2013042138A2) describes a process where reacting a suitable azide with an alkyne in the presence of a copper catalyst yields the triazole core efficiently. The reaction is performed under mild conditions, often at room temperature, with yields exceeding 85%. The process benefits from high regioselectivity, producing predominantly the 1,4-disubstituted isomer, which is crucial for biological activity.
Preparation of Precursors: Azide and Alkyne Components
Synthesis of Azide Precursors:
The azide component can be synthesized via nucleophilic substitution of halogenated intermediates with sodium azide. For example, halogenated methyl esters or amino acids are converted into azides through reaction with sodium azide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Synthesis of Alkyne Precursors:
The hydroxymethyl group can be introduced onto the alkyne via propargylation of suitable alcohols or through the use of propargyl bromide or chloride in the presence of a base such as potassium carbonate.
Research Findings:
The process involves initial halogenation of methyl esters, followed by nucleophilic substitution with sodium azide, as detailed in schemes for synthesizing chloromethyl- and iodomethyl-triazoles. These intermediates are then subjected to CuAAC to form the core triazole ring.
Functionalization of the Triazole Ring
Post-triazole formation, further modifications include:
Hydroxymethylation:
The introduction of the hydroxymethyl group at the 4-position of the triazole ring is achieved via formaldehyde or paraformaldehyde under basic conditions, often in aqueous or alcoholic solvents. This step enhances water solubility and bioavailability.Protection/Deprotection Strategies:
Protecting groups such as Boc or Fmoc may be employed during intermediate steps to prevent side reactions, especially when amino functionalities are present.
Research Findings:
Hydroxymethylation reactions are optimized to proceed at room temperature with formaldehyde derivatives, achieving yields around 70-80%. The process is compatible with various solvents, including methanol and ethanol.
Esterification and Final Purification
The methyl ester group is typically introduced during the initial synthesis of the amino acid backbone or via esterification of the carboxylic acid intermediate:
Method:
Reaction of the acid with methanol in the presence of catalytic sulfuric acid or using diazomethane for methylation.Purification:
Crystallization, column chromatography, or preparative HPLC are employed to purify the final product, ensuring high purity (>98%).
Research Findings:
Esterification with methanol under acid catalysis is straightforward, with yields often exceeding 90%. The final compound's structure is confirmed via NMR, MS, and X-ray diffraction.
Summary of Preparation Route
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of azide precursor | Halogenation followed by NaN₃ in DMF | High yield (~85%) |
| 2 | Synthesis of alkyne precursor | Propargylation of alcohol | Moderate to high yield (~70-80%) |
| 3 | CuAAC reaction | CuSO₄, sodium ascorbate, solvent (DMF/ACN), room temp | >85% regioselectivity |
| 4 | Hydroxymethylation | Formaldehyde, basic conditions | ~70-80% yield |
| 5 | Esterification | Methanol, catalytic sulfuric acid | >90% yield |
Advanced Methods and Optimization
Recent research emphasizes the development of one-pot, multi-step protocols to streamline synthesis:
One-Pot Synthesis:
Combining azide formation, click cycloaddition, and hydroxymethylation in a single vessel reduces reaction time and improves overall yield.Catalyst Optimization:
Use of ligand-accelerated copper catalysts enhances regioselectivity and reduces side products.Green Chemistry Approaches: Employing aqueous solvents and recyclable catalysts aligns with sustainable synthesis practices.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of methyl 2-amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoate.
Reduction: Formation of methyl 2-amino-3-[4-(hydroxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl]propanoate.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Key Observations :
Physicochemical and Stability Profiles
- Melting Points: Analogs like 4d (171–173°C) and 4e (111–112°C) demonstrate that bulky substituents (e.g., cyclohexyl vs. dibutyl) elevate melting points. The target compound’s melting point is unreported but likely influenced by its polar hydroxymethyl and amino groups.
- Stability: Triazole-containing compounds (TOZs) with fluorophenyl or methyl-triazole groups (e.g., 1a and 1b ) degrade in simulated gastric fluid due to labile oxazolidinone rings. The target compound’s hydroxymethyl group may enhance stability in acidic environments by reducing steric strain.
Biological Activity
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate (CAS Number: 1822453-39-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₄O₃ |
| Molecular Weight | 236.65 g/mol |
| CAS Number | 1822453-39-3 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, triazole derivatives are often synthesized through cycloaddition reactions involving azides and alkynes or through the use of hydrazones with suitable electrophiles. These methods yield high purity and yield, making them suitable for further biological evaluation .
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives with a triazole core could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties. It is believed to exert its effects by inhibiting specific kinases involved in cancer cell proliferation. For example, it has shown selective inhibition against Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways related to cancer progression. This selectivity could lead to reduced side effects compared to broader-spectrum kinase inhibitors .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound selectively inhibits Class I PI3K isoforms, disrupting signaling pathways essential for tumor growth.
- Induction of Apoptosis : By modulating pathways involved in cell survival and apoptosis, it may promote programmed cell death in malignant cells.
- Antimicrobial Mechanism : The triazole ring may interfere with the biosynthesis of critical components in microbial cells, leading to cell death .
Case Studies
Several studies have highlighted the biological activity of related triazole compounds:
- Study on Antimicrobial Efficacy : A recent investigation found that triazole derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds similar to this compound can significantly reduce cell viability and induce apoptosis at concentrations as low as 10 µM .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide prep | NaN₃, DMF, 60°C | 85% | |
| CuAAC | CuSO₄·NaAsc, t-BuOH/H₂O, RT | 92% |
Advanced Characterization: How can X-ray crystallography resolve ambiguities in the regioselectivity of triazole formation?
Answer:
X-ray diffraction is definitive for confirming 1,4-regioselectivity in triazole rings. Key steps:
- Crystal growth : Recrystallize the compound from ethanol/water mixtures.
- Refinement tools : Use SHELXL for structure refinement, leveraging new features like hydrogen-bond constraints and anisotropic displacement parameters .
- Validation : Compare bond lengths (C-N triazole: ~1.34 Å) and angles with literature data for 1,4-substituted triazoles .
Case Study :
In structurally analogous triazolyl propanoates, X-ray confirmed 1,4-regioselectivity, ruling out 1,5-isomers .
Basic Analytical Workflow: Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
- NMR :
- ¹H NMR : Triazole proton at δ 7.8–8.2 ppm; hydroxymethyl CH₂ at δ 4.5–4.7 ppm.
- ¹³C NMR : Triazole carbons at δ 145–150 ppm; ester carbonyl at δ 170–175 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, C₈H₁₂N₄O₃: calcd. 228.0859, found 228.0855 .
- IR : Ester C=O stretch at ~1740 cm⁻¹; NH₂ bending at ~1600 cm⁻¹ .
Advanced Biological Activity: How can researchers reconcile conflicting data on antiproliferative activity in triazolyl propanoate derivatives?
Answer:
Contradictions arise from assay conditions or substituent effects. Mitigation strategies:
- Dose-response profiling : Test across concentrations (1–100 µM) to identify IC₅₀ trends .
- Structural analogs : Compare with derivatives (e.g., triazolyl-2,2-dimethylpropanoates) to isolate hydroxymethyl effects .
- Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis, as seen in related triazole-lactone hybrids .
Q. Example Data Conflict :
| Derivative | Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Hydroxymethyl-triazole | HeLa | 12.3 | MTT | |
| Methyl-triazole | HeLa | 28.7 | SRB |
Note: MTT assays may overestimate viability compared to SRB .
Methodological Optimization: How can researchers troubleshoot low yields during esterification of the amino-triazole intermediate?
Answer:
Low yields often stem from competing hydrolysis or poor nucleophilicity. Solutions:
- Activation : Use DCC/DMAP or NHS esters to enhance reactivity of the carboxylic acid .
- Solvent choice : Anhydrous DCM or THF minimizes ester hydrolysis .
- Temperature control : Conduct reactions at 0–4°C to suppress side reactions .
Q. Example Optimization Table :
| Condition | Yield Improvement | Notes |
|---|---|---|
| DCC/DMAP in DCM | 75% → 88% | Reduced dimerization |
| NHS ester in THF | 60% → 82% | Faster reaction kinetics |
Advanced Applications: How can this compound serve as a building block for PET tracers or peptide conjugates?
Answer:
- PET Tracers : Replace hydroxymethyl with ¹⁸F-fluoromethyl groups for tumor imaging analogs (e.g., AMC-101 series) .
- Peptide Conjugation : Click chemistry enables triazole-azide coupling to aminooxy acids or solid-phase peptides .
Case Study :
In AMC-101, the triazole core improved tumor uptake by 3-fold vs. non-click analogs, attributed to enhanced lipophilicity .
Data Contradiction Analysis: Why do computational models sometimes mispredict the logP of triazolyl propanoates?
Answer:
Discrepancies arise from:
Q. Example :
| Compound | Predicted logP | Experimental logP |
|---|---|---|
| Target compound | 0.9 | 0.4 |
| Methyl ester analog | 1.2 | 1.1 |
Advanced Synthetic Challenges: How can researchers avoid racemization during amino acid esterification?
Answer:
- Chiral integrity : Use mild conditions (e.g., EDC/HOBt) and avoid prolonged heating .
- Monitoring : Track optical rotation or use chiral HPLC (e.g., Chiralpak AD-H column) .
Q. Example Protocol :
| Step | Condition | Racemization (%) |
|---|---|---|
| EDC/HOBt, RT, 2h | 2 | |
| DCC/DMAP, 40°C, 6h | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
